molecular formula C20H25N3O3 B2710414 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid CAS No. 1026766-84-6

2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

Cat. No. B2710414
CAS RN: 1026766-84-6
M. Wt: 355.438
InChI Key: SVUMEIXLTPMYHZ-UHFFFAOYSA-N
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Description

2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, also known as BEOB, is a synthetic compound that has gained significant attention in scientific research. This compound is a derivative of the amino acid, leucine, and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Analysis

The chemical compound is utilized in various synthetic methodologies to create a diverse array of derivatives, showcasing its versatility in organic synthesis. For example, it plays a crucial role in the synthesis of α-ketoamide derivatives, which are obtained through the ring opening of N-acylisatin. This process involves reacting N-acetylisatin with 4-aminobenzoic acid, followed by coupling with different amino acid esters, resulting in compounds with high yield and purity (El‐Faham et al., 2013). Another notable application is in the synthesis of new ureido sugars derived from 2-amino-2-deoxy-D-glucopyranoside and various amino acids, illustrating the compound's utility in creating bioactive molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Chemical Reactions and Transformations

The compound also finds applications in reactions leading to the formation of tetrahydroquinoline derivatives, highlighting its importance in the synthesis of heterocyclic compounds. These reactions typically involve the interaction with 2-nitrobenzaldehydes under specific conditions to yield various derivatives, demonstrating the compound's reactivity and potential for creating complex molecular structures (Bombarda et al., 1992).

properties

IUPAC Name

2-[2-(benzylamino)ethylamino]-4-(3-methylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15-6-5-9-17(12-15)23-19(24)13-18(20(25)26)22-11-10-21-14-16-7-3-2-4-8-16/h2-9,12,18,21-22H,10-11,13-14H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUMEIXLTPMYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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